molecular formula C8H8ClF3N2 B1322094 1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine CAS No. 326809-08-9

1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine

Cat. No. B1322094
CAS RN: 326809-08-9
M. Wt: 224.61 g/mol
InChI Key: HXYCLYBAZZEUFG-UHFFFAOYSA-N
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Description

1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, also known as 3-chloro-5-trifluoromethyl-2-pyridinylethylamine or 3-Cl-5-CF3-2-PMEA, is a synthetic compound used in scientific research. It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of TFMP derivatives, including 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, has been a topic of interest in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The molecular weight of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine is 224.61 g/mol. The InChI code for this compound is 1S/C8H8ClF3N2/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12;/h2-4H,13H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine include a molecular weight of 224.61 g/mol. The InChI code for this compound is 1S/C8H8ClF3N2/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12;/h2-4H,13H2,1H3 .

Scientific Research Applications

Synthesis of Novel Compounds

“1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine” can act as a reactant in the synthesis of novel compounds. For instance, it has been used in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules .

Inhibitors of NS5B in Potential Treatment of Hepatitis C

These novel imidazo[1,2-a]pyridine-coumarin hybrid molecules synthesized using “1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine” have been studied as inhibitors of NS5B, a non-structural protein encoded by the hepatitis C virus . This suggests a potential application in the treatment of Hepatitis C.

Role in Pharmaceutical Research

The trifluoromethyl group in “1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine” is of significant interest in pharmaceutical research. Trifluoromethyl-containing compounds make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Safety and Hazards

The safety data sheet for a related compound, [3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYCLYBAZZEUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine

Synthesis routes and methods

Procedure details

N-(diphenylmethylene)glycine ethyl ester (2.25 g) was added to a suspension of sodium hydride (0.74 g of 60% oil dispersion) in 20 mL of dry N,N-dimethylformamide at room temperature, resulting in vigorous gas evolution. After stirring at room temperature for five minutes, 2 g of 2,3-dichloro-5-trifluoromethylpyridine was added, followed by stirring at room temperature for 1 hour. Then 0.80 mL of methyl iodide was added followed by stirring at room temperature overnight. The reaction mixture was poured onto ice water, extracted with diethyl ether (2×), and distilled under vacuum to remove the solvent leaving an oil. The oil was then refluxed in 6 N HCl overnight. The reaction mixture was cooled to room temperature, made basic with solid sodium carbonate and extracted with diethyl ether (2×). The combined extracts were dried over magnesium sulfate and distilled under vacuum to remove the solvent, leaving 1.5 g of an oil. 1H NMR (CDCl3; 300 MHz) δ 1.4 (d, 3H, J is 6.6 Hz), 4.6 (bs, 1H), 7.88 (m, 1H), 8.75 (bs, 1H).
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2.25 g
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0.74 g
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20 mL
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2 g
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0.8 mL
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